molecular formula C11H7N3O B1391736 2-(Pyrazin-2-yloxy)benzonitrile CAS No. 1221723-55-2

2-(Pyrazin-2-yloxy)benzonitrile

Cat. No. B1391736
M. Wt: 197.19 g/mol
InChI Key: MRYVPQGVRXTCRG-UHFFFAOYSA-N
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Description

2-(Pyrazin-2-yloxy)benzonitrile is an organic compound with the molecular formula C11H7N3O and a molecular weight of 197.19 g/mol . It has gained attention from researchers due to its unique properties and potential applications in various fields.


Molecular Structure Analysis

The molecular structure of 2-(Pyrazin-2-yloxy)benzonitrile is influenced by various factors. A study on 2-(pyrazin-2-yloxy)acetohydrazide analogs revealed that antimycobacterium activity is predominantly explained by the molecular connectivity indices of length 6, hydrogen donor feature of the analogs, and shape factors of the substituent .

Scientific Research Applications

Anticancer Activity and DNA Binding

A study on structurally related Zn(II), Cu(II), and Ni(II) complexes of a derivative of 2-(Pyrazin-2-yloxy)benzonitrile demonstrated potential anticancer activity. These complexes were synthesized and characterized, showing promise in DNA binding and docking studies (Bera et al., 2021).

Synthesis of Fused Heterocycles

Research involving the condensation of alkylidenephosphoranes with bifunctionalized compounds, including 2-(Pyrazin-2-yloxy)benzonitrile, led to the synthesis of new fused heterocycles. This synthesis approach offers a new method for producing complex chemical structures (Abdou et al., 2005).

Photo-oxygenation Studies

A study on the photo-oxygenation of N-unsubstituted pyrazin-2-ones and alkoxypyrazines, which are related to 2-(Pyrazin-2-yloxy)benzonitrile, yielded endoperoxides. This reaction is significant for understanding the chemical properties of these compounds when exposed to light and oxygen (Nishio et al., 1985).

mGlu5 Receptor Antagonist Development

Research on the structure-activity relationship of certain compounds led to the discovery of a potent and selective mGlu5 receptor antagonist. This compound is structurally related to 2-(Pyrazin-2-yloxy)benzonitrile and showed potential in treating neurological disorders (Huang et al., 2004).

Cycloaddition Reactions

The cycloaddition of benzonitrile oxide to pyrazine, a compound similar to 2-(Pyrazin-2-yloxy)benzonitrile, was studied. This research is crucial for understanding the reactivity of benzonitrile oxides with various compounds, leading to the formation of complex chemical structures (Corsaro et al., 1996).

properties

IUPAC Name

2-pyrazin-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-9-3-1-2-4-10(9)15-11-8-13-5-6-14-11/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYVPQGVRXTCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrazin-2-yloxy)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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